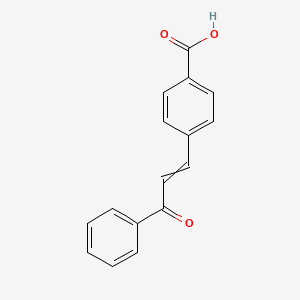

4-Carboxychalcone

説明

特性

CAS番号 |

20118-38-1 |

|---|---|

分子式 |

C16H12O3 |

分子量 |

252.26 g/mol |

IUPAC名 |

4-(3-oxo-3-phenylprop-1-enyl)benzoic acid |

InChI |

InChI=1S/C16H12O3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-11H,(H,18,19) |

InChIキー |

BFLGEZGYYCQWRT-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Carboxychalcone: Chemical Structure, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Carboxychalcone, a molecule of significant interest in medicinal chemistry. We will delve into its chemical architecture, physicochemical properties, synthesis, and explore its burgeoning potential in drug discovery, particularly in the realms of anti-inflammatory and anticancer therapies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this promising compound.

Introduction: The Significance of the Chalcone Scaffold

Chalcones are a class of organic compounds that form the central core of a variety of important biological molecules.[1][2] They are characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[3] This structural motif imparts a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[4][5] The reactivity of the α,β-unsaturated ketone is a key determinant of the biological activity of many chalcone derivatives.[6][7]

4-Carboxychalcone, specifically, introduces a carboxylic acid group onto one of the aromatic rings. This functional group can significantly influence the molecule's polarity, solubility, and its ability to interact with biological targets, potentially enhancing its therapeutic profile.[8] The presence of the carboxy group can increase the molecule's polarity, which may affect its water solubility and bioavailability.[8]

Chemical Structure and Nomenclature

The systematic IUPAC name for 4-Carboxychalcone is (E)-3-(4-carboxyphenyl)-1-phenylprop-2-en-1-one . It is also known by other names such as 4-(3-oxo-3-phenylprop-1-en-1-yl)benzoic acid. The "(E)" designation indicates that the substituents on the double bond are on opposite sides, which is the more thermodynamically stable configuration for chalcones.[1]

// Phenyl Ring 1 (Benzoyl group) C1 [label="C", pos="0,0!"]; C2 [label="C", pos="-0.866,-0.5!"]; C3 [label="C", pos="-0.866,-1.5!"]; C4 [label="C", pos="0,-2!"]; C5 [label="C", pos="0.866,-1.5!"]; C6 [label="C", pos="0.866,-0.5!"];

// Propenone linker C7 [label="C", pos="1.5,0!"]; C8 [label="C", pos="2.5,0!"]; C9 [label="C", pos="3.5,0!"];

// Phenyl Ring 2 (Carboxy-substituted) C10 [label="C", pos="4.5,0!"]; C11 [label="C", pos="5.366,0.5!"]; C12 [label="C", pos="6.232,0!"]; C13 [label="C", pos="6.232,-1!"]; C14 [label="C", pos="5.366,-1.5!"]; C15 [label="C", pos="4.5,-1!"]; C16 [label="C", pos="-2.5, -0.5!"]; // Carboxyl Carbon

// Edges for Phenyl Ring 1 C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for Propenone linker C1 -- C7 [label=""]; C7 -- B [label=""]; C7 -- C8 [style=double]; C8 -- C9;

// Edges for Phenyl Ring 2 C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C10;

// Edge for Carboxyl group C13 -- C16; C16 -- C [style=double]; C16 -- D;

// Node labels C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; C7 [label="O", shape=none, fontsize=18, fontcolor="#EA4335"]; C8 [label=""]; C9 [label=""]; C10 [label=""]; C11 [label=""]; C12 [label=""]; C13 [label=""]; C14 [label=""]; C15 [label=""]; C16 [label="O", shape=none, fontsize=18, fontcolor="#EA4335"]; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.1, label=""]; p1 [pos="0,0!"]; p2 [pos="-0.866,-0.5!"]; p3 [pos="-0.866,-1.5!"]; p4 [pos="0,-2!"]; p5 [pos="0.866,-1.5!"]; p6 [pos="0.866,-0.5!"]; p7 [pos="1.5,0!"]; p8 [pos="2.5,0!"]; p9 [pos="3.5,0!"]; p10 [pos="4.5,0!"]; p11 [pos="5.366,0.5!"]; p12 [pos="6.232,0!"]; p13 [pos="6.232,-1!"]; p14 [pos="5.366,-1.5!"]; p15 [pos="4.5,-1!"]; p16 [pos="-2.5, -0.5!"]; }

Figure 1: Chemical structure of 4-Carboxychalcone.Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Carboxychalcone is fundamental for its application in drug development, influencing aspects from formulation to pharmacokinetic profiling.

| Property | Value | Source |

| IUPAC Name | (E)-3-(4-carboxyphenyl)-1-phenylprop-2-en-1-one | N/A |

| Molecular Formula | C₁₆H₁₂O₃ | [9] |

| Molecular Weight | 252.27 g/mol | [9] |

| Melting Point | 225-228 °C | N/A |

| Solubility | Soluble in DMSO and ethanol; sparingly soluble in water. | [10][11][12][13][14] |

Note: The melting point of a closely related compound, (1E)-(4'-Hydroxyphenyl)-3-(4-carboxyphenyl)prop-2-en-1-one, has been reported as 277–279 °C.[8] The purity of a crystalline organic compound can be assessed by its melting point range; a sharp range (typically 0.5-1.0°C) is indicative of high purity.

Synthesis of 4-Carboxychalcone

The most common and efficient method for the synthesis of chalcones is the Claisen-Schmidt condensation .[15][16][17] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.[2]

For the synthesis of 4-Carboxychalcone, the precursors are 4-formylbenzoic acid and acetophenone.

Experimental Protocol: Claisen-Schmidt Condensation

The following is a representative, self-validating protocol for the synthesis of 4-Carboxychalcone. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding.

Materials:

-

Acetophenone

-

4-Formylbenzoic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl), dilute solution

-

Distilled water

-

Ice

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve equimolar amounts of acetophenone and 4-formylbenzoic acid in a suitable volume of ethanol. Ethanol serves as a common solvent that can dissolve both the non-polar ketone and the more polar carboxylic acid-containing aldehyde.

-

Base-Catalyzed Condensation: While stirring the solution at room temperature, slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The base acts as a catalyst by deprotonating the α-carbon of acetophenone, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-formylbenzoic acid.

-

Reaction Monitoring and Precipitation: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for several hours, during which the product, 4-Carboxychalcone, may begin to precipitate as its sodium or potassium salt.

-

Neutralization and Isolation: After the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Acidify the solution by slowly adding dilute hydrochloric acid until the pH is acidic. This protonates the carboxylate salt and the phenoxide (if any residual base is present), causing the 4-Carboxychalcone to precipitate out of the solution as a solid. The use of ice-cold water helps to maximize the precipitation of the product.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove any inorganic salts. The crude 4-Carboxychalcone can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a pure crystalline solid. The purity of the final product should be confirmed by melting point determination and spectroscopic analysis.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized 4-Carboxychalcone.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Carboxychalcone will exhibit characteristic absorption bands corresponding to its functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[18]

-

C=O Stretch (Ketone): A strong, sharp absorption band is anticipated between 1650-1680 cm⁻¹ for the α,β-unsaturated ketone carbonyl group. Conjugation with the aromatic ring and the double bond lowers the frequency compared to a simple aliphatic ketone.

-

C=O Stretch (Carboxylic Acid): Another strong absorption for the carboxylic acid carbonyl group is expected around 1700-1725 cm⁻¹.

-

C=C Stretch (Alkene): An absorption of variable intensity is expected in the 1600-1640 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A peak in the 1210-1320 cm⁻¹ range is indicative of the C-O single bond in the carboxylic acid.[2]

-

Aromatic C-H and C=C Bends: Multiple sharp absorptions will be present in the fingerprint region (below 1500 cm⁻¹) corresponding to the aromatic ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

-

Vinyl Protons: The two protons of the α,β-unsaturated system will appear as doublets in the downfield region (typically δ 7.0-8.0 ppm), with a large coupling constant (J ≈ 15-16 Hz) characteristic of a trans-alkene.

-

Aromatic Protons: The protons on the two aromatic rings will resonate in the region of δ 7.5-8.2 ppm. The protons on the carboxy-substituted ring will likely show a distinct splitting pattern (e.g., two doublets for the AA'BB' system).

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), and its position can be concentration-dependent.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region for the ketone (δ ~190 ppm) and the carboxylic acid (δ ~165-175 ppm) carbonyl carbons.

-

Alkene Carbons: The two carbons of the C=C double bond will resonate in the δ 120-145 ppm range.

-

Aromatic Carbons: Multiple signals will be observed in the δ 125-140 ppm region corresponding to the carbons of the two aromatic rings. The carbon attached to the carboxylic acid group will be shifted further downfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-Carboxychalcone (C₁₆H₁₂O₃), the molecular ion peak [M]⁺ would be expected at m/z 252. The fragmentation pattern would likely involve cleavage at the α,β-unsaturated ketone system and loss of fragments such as CO, COOH, and phenyl groups.[6][19] A common fragmentation pattern for chalcones involves the cleavage of the molecule into fragments corresponding to the two substituted aromatic rings.[6]

Biological Activities and Mechanism of Action

Chalcones have garnered significant attention for their diverse pharmacological activities. While specific studies on 4-Carboxychalcone are emerging, the broader class of chalcones provides a strong basis for its therapeutic potential.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Many chalcone derivatives have demonstrated potent anti-inflammatory effects.[15]

Potential Mechanisms of Action:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Chalcones have been shown to inhibit COX-1 and COX-2 enzymes, which are key enzymes in the biosynthesis of prostaglandins, important mediators of inflammation.[20][21]

-

Modulation of NF-κB Signaling Pathway: The transcription factor NF-κB plays a central role in regulating the inflammatory response.[22] Several chalcones have been found to suppress the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory genes.[4][15][22][23]

A -> B -> C -> D -> E; F -> C [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; }

Figure 3: Potential anti-inflammatory mechanism of 4-Carboxychalcone.Anticancer Activity

The development of novel anticancer agents is a critical area of research. Chalcones have emerged as promising scaffolds for the design of new anticancer drugs due to their ability to modulate multiple cellular pathways involved in cancer progression.[8][24]

Potential Mechanisms of Action:

-

Induction of Apoptosis: Many chalcone derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[7][9][25][26] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[9][25]

-

Cell Cycle Arrest: Chalcones can arrest the cell cycle at different phases (e.g., G2/M), thereby inhibiting the proliferation of cancer cells.[7]

-

Inhibition of Angiogenesis: The formation of new blood vessels, known as angiogenesis, is crucial for tumor growth and metastasis. Some chalcones have been found to inhibit this process.

-

Modulation of Signaling Pathways: Chalcones can interfere with various signaling pathways that are dysregulated in cancer, such as the NF-κB pathway.[22]

E -> A; A -> B [label=""]; A -> C [label=""]; B -> D; C -> D; }

Figure 4: Potential anticancer mechanisms of 4-Carboxychalcone.Future Perspectives and Conclusion

4-Carboxychalcone represents a promising molecular scaffold for the development of novel therapeutic agents. Its straightforward synthesis, coupled with the diverse biological activities of the chalcone family, makes it an attractive candidate for further investigation. The presence of the carboxylic acid moiety offers opportunities for further chemical modification to optimize its pharmacokinetic and pharmacodynamic properties.

Future research should focus on a more detailed elucidation of the specific molecular targets of 4-Carboxychalcone and its precise mechanisms of action in various disease models. In vivo studies are necessary to evaluate its efficacy, safety, and pharmacokinetic profile. The insights gained from such studies will be invaluable for advancing 4-Carboxychalcone and its derivatives toward clinical applications.

References

-

The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]

-

The FTIR spectra of (a) chalcone 1 and (b) chalcone 2. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

-

Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

-

Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption. (2025, May 5). PubMed. Retrieved February 5, 2026, from [Link]

-

Carboxychalcones Based on Terephthalaldehydic Acid as Potential Neuroprotective Agents. Synthesis, Computational Study and Biological Evaluation. (n.d.). PubMed Central. Retrieved February 5, 2026, from [Link]

-

COX Inhibitors. (n.d.). StatPearls - NCBI Bookshelf. Retrieved February 5, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved February 5, 2026, from [Link]

-

4-Carboxychalcone | C16H12O3 | CID 3995781. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

-

Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022, October 19). PMC - NIH. Retrieved February 5, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved February 5, 2026, from [Link]

-

The specific fragmentation process of chalcone flavonoids, take 2′,4. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry. Retrieved February 5, 2026, from [Link]

-

The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

-

Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. Retrieved February 5, 2026, from [Link]

-

Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect. (2021, December 2). Frontiers. Retrieved February 5, 2026, from [Link]

-

A Comprehensive Review on Synthesis and Biological Activity of Chalcone. (2024, June 30). International Journal of Pharmacy & Pharmaceutical Research. Retrieved February 5, 2026, from [Link]

-

Anticancer Activity of Natural and Synthetic Chalcones. (n.d.). PMC - NIH. Retrieved February 5, 2026, from [Link]

-

Synthesis of New 4′-amino chalcones and their anti-inflammatory and antimicrobial activity. (2025, August 6). Retrieved February 5, 2026, from [Link]

-

Claisen–Schmidt condensation. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

-

Bioactivity Analysis of Chalcone-Derived Compounds Based on In-Silico Molecular Docking Study. (2025, March 17). ResearchGate. Retrieved February 5, 2026, from [Link]

-

The canonical pathway of NF-κB activation. (2021, October 6). YouTube. Retrieved February 5, 2026, from [Link]

-

This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci. (n.d.). Pharmacie - UCL-Bruxelles, Belgique. Retrieved February 5, 2026, from [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. (2020, December 19). YouTube. Retrieved February 5, 2026, from [Link]

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022, August 2). PMC. Retrieved February 5, 2026, from [Link]

-

Melting Point of an Organic Compound - MeitY OLabs. (2015, February 2). YouTube. Retrieved February 5, 2026, from [Link]

-

Synthesis and anticancer activity of 4β-alkylamidochalcone and 4β-cinnamido linked podophyllotoxins as apoptotic inducing agents. (2011, November 20). PubMed. Retrieved February 5, 2026, from [Link]

-

Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. (n.d.). Semantic Scholar. Retrieved February 5, 2026, from [Link]

-

Crystal Structure Studies and Thermal Characterization of Novel 4-Hydroxychalcone Derivative. (2025, August 6). ResearchGate. Retrieved February 5, 2026, from [Link]

-

interpreting infra-red spectra. (n.d.). Chemguide. Retrieved February 5, 2026, from [Link]

-

Design, Synthesis and Characterization of Novel 1,3,4-Oxadiazole Dimers from Benzoic acids. (n.d.). Retrieved February 5, 2026, from [Link]

-

(PDF) 4-[(1E)-3-(Substituted-phenyl)-3-oxoprop-1-en-1-yl]benzenesulfonamide: Design, computational, synthesis, characterization and antibacterial assessment. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved February 5, 2026, from [Link]

-

A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

-

Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. (2025, August 6). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. (n.d.). Baghdad Science Journal. Retrieved February 5, 2026, from [Link]

-

A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. (n.d.). Baghdad Science Journal. Retrieved February 5, 2026, from [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved February 5, 2026, from [Link]

-

Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. (2023, November 21). NIH. Retrieved February 5, 2026, from [Link]

-

Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. (2025, August 10). ResearchGate. Retrieved February 5, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. COX inhib News - LARVOL Sigma [sigma.larvol.com]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anticancer activity of 4β-alkylamidochalcone and 4β-cinnamido linked podophyllotoxins as apoptotic inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. scbt.com [scbt.com]

- 22. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect [frontiersin.org]

- 24. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 25. Exploring the therapeutic potential of 4,4'-dimethoxychalcone: Inducing apoptosis in cancer cells via ER stress and autophagy disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Optimized Synthesis of 4-Carboxychalcone via Claisen-Schmidt Condensation

This guide details the optimized synthesis of 4-carboxychalcone (also known as (E)-4-(3-oxo-3-phenylprop-1-enyl)benzoic acid) via the Claisen-Schmidt condensation. It addresses the specific challenges posed by the carboxylic acid moiety during base-catalyzed reactions and provides a robust, self-validating protocol for research applications.

Executive Summary

Target Molecule: 4-Carboxychalcone IUPAC Name: (E)-4-(3-oxo-3-phenylprop-1-en-1-yl)benzoic acid Primary Application: Pharmacophore in drug discovery (anti-inflammatory, neuroprotective agents) and monomer for liquid crystalline polymers. Synthesis Method: Base-catalyzed Claisen-Schmidt condensation between 4-carboxybenzaldehyde and acetophenone.

This protocol deviates from standard chalcone synthesis by accounting for the acidic functionality of the substrate. The presence of a carboxylic acid group requires modified stoichiometry and specific work-up procedures to ensure high yield and purity.

Retrosynthetic Analysis & Reaction Mechanism

The synthesis relies on the cross-aldol condensation of an enolizable ketone (acetophenone) with a non-enolizable aldehyde (4-carboxybenzaldehyde).

Critical Mechanistic Insight: The "Salt" Effect

Unlike standard chalcone synthesis, the 4-carboxybenzaldehyde substrate possesses an acidic proton (

-

Stoichiometric Implications: The reaction consumes 1 equivalent of base solely for neutralization. Therefore, the protocol requires

equivalents of base to ensure sufficient hydroxide concentration for enolate generation. -

Electronic Deactivation: The resulting carboxylate anion (

) is electron-donating via induction, slightly reducing the electrophilicity of the aldehyde carbonyl compared to the neutral acid. This necessitates optimized reaction times or slight thermal activation.

Mechanism Visualization

The following diagram outlines the pathway from reagents to the final precipitated acid.

Caption: Sequential mechanism highlighting the critical neutralization step prior to condensation.

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 4-Carboxybenzaldehyde | 150.13 | 1.0 | Electrophile |

| Acetophenone | 120.15 | 1.0 | Nucleophile |

| Sodium Hydroxide (NaOH) | 40.00 | 2.5 | Base / Catalyst |

| Ethanol (95%) | - | Solvent | Reaction Medium |

| Hydrochloric Acid (10%) | - | Excess | Protonation / Precipitation |

Step-by-Step Methodology

Step 1: Catalyst Preparation Dissolve NaOH (2.5 equivalents) in a minimum volume of water. Add this aqueous solution to Ethanol (approx. 10 mL per gram of reactant) in a round-bottom flask.

-

Why: A hydro-alcoholic medium ensures solubility of the benzoate salt formed in Step 2.

Step 2: Reactant Addition Add acetophenone (1.0 equiv) to the alkaline solution. Stir for 10 minutes at room temperature (25°C) to generate the enolate. Subsequently, add 4-carboxybenzaldehyde (1.0 equiv) slowly.

-

Observation: The solution may turn yellow/orange immediately, indicating the formation of the chalcone salt.

Step 3: Reaction Maintenance Stir the mixture at 40°C for 4–6 hours .

-

Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1 with 1% Acetic Acid). The acetic acid in the eluent is crucial to keep the product in its non-ionic form for proper migration.

Step 4: Work-up & Precipitation (Critical Control Point) Pour the reaction mixture into crushed ice (~100 g). The product exists as a soluble sodium salt at this stage. Slowly add 10% HCl with vigorous stirring until the pH reaches ~2–3.

-

Result: A pale yellow precipitate (the free acid form of the chalcone) will form.

-

Caution: Rapid acidification can trap impurities. Add acid dropwise.

Step 5: Isolation & Purification Filter the precipitate using a Buchner funnel. Wash the cake with cold water (3x) to remove inorganic salts (NaCl). Recrystallization: Dissolve the crude solid in hot Ethanol (or Ethanol/Water mixture). Allow to cool slowly to room temperature, then refrigerate. Filter the purified crystals.

Work-up & Purification Workflow

The following flowchart details the isolation logic to maximize purity.

Caption: Isolation workflow emphasizing the pH-dependent solubility switch.

Characterization & Quality Control

Verify the synthesized compound using the following standard spectral data.

| Technique | Parameter | Expected Value/Signal | Structural Assignment |

| Melting Point | Range | 240–245°C (dec.) | High MP due to H-bonding dimers |

| IR Spectroscopy | 2500–3300 cm | Carboxylic Acid O-H | |

| ~1680–1700 cm | Acid C=O | ||

| ~1650–1665 cm | Ketone C=O (Conjugated) | ||

| ~1600 cm | Alkene/Aromatic | ||

| 12.0–13.0 (s, 1H) | -COOH proton | ||

| (DMSO-d6) | 7.8–8.2 (m, aromatics) | Aromatic protons | |

| 7.6–7.9 (d, | |||

| UV-Vis | ~305 nm |

Note on NMR: The coupling constant (

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Insufficient base. The acid group consumes 1 equivalent immediately.

-

Fix: Ensure at least 2.2–2.5 equivalents of NaOH are used.

-

-

Product Oiling Out:

-

Cause: Incomplete acidification or presence of solvent impurities.

-

Fix: Ensure pH is strictly below 3. If oil forms, re-dissolve in base and acidify more slowly with vigorous stirring.

-

-

Starting Material Retention:

-

Cause: Deactivation of aldehyde by carboxylate anion.

-

Fix: Increase reaction temperature to 50°C or extend time. Do not exceed 60°C to avoid Cannizzaro side reactions or polymerization.

-

References

-

Synthesis and Characterization of Novel Chalcone-Based Polyamides. Source: Taylor & Francis Online. URL:[Link][2]

-

Synthesis and Biological Evaluation of Novel Aminochalcones. Source: National Institutes of Health (PMC). URL:[Link]

-

Claisen-Schmidt Condensation: Mechanism and Applications. Source: Organic Chemistry Portal. URL:[Link][2]

-

Biological Activities and Novel Applications of Chalcones. Source: ResearchGate.[1] URL:[Link]

Sources

Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of 4-Carboxychalcone

Executive Summary & Structural Definition

This guide provides a rigorous technical analysis of 4-carboxychalcone , a critical intermediate in the synthesis of flavonoid-based therapeutics. Due to the presence of both an

For the purpose of this guide, we define the target structure as (E)-4-(3-oxo-3-phenylprop-1-en-1-yl)benzoic acid . This isomer is synthesized via the condensation of 4-formylbenzoic acid and acetophenone.

Molecular Formula:

Synthesis & Purity Profile

To ensure spectroscopic data integrity, the sample must be free of unreacted aldehyde precursors, which frequently contaminate chalcone syntheses. The synthesis follows a base-catalyzed Claisen-Schmidt condensation.[1][2]

Synthesis Workflow (DOT Visualization)

Caption: Figure 1. Base-catalyzed Claisen-Schmidt condensation pathway yielding the trans-chalcone scaffold.

Infrared Spectroscopy (FT-IR)

Objective: Differentiate between the ketone carbonyl (conjugated) and the carboxylic acid carbonyl, and confirm the presence of the trans-alkene system.

Key Vibrational Modes

The spectrum is dominated by the "Hairy Beard" region (O-H stretch) and the complex carbonyl region.

| Functional Group | Wavenumber ( | Intensity | Diagnostic Note |

| O-H Stretch (Acid) | Broad, Med | Overlaps C-H stretches; diagnostic "hairy beard" shape typical of dimers. | |

| C=O[3] Stretch (Acid) | Strong | Higher frequency than the ketone due to less effective conjugation in the dimer form. | |

| C=O Stretch (Ketone) | Strong | Lower frequency due to | |

| C=C Stretch (Alkene) | Medium | Often appears as a shoulder to the carbonyls; confirms conjugation. | |

| C=C (Aromatic) | Medium | Skeletal vibrations of the two phenyl rings. | |

| =C-H Bending (oop) | Strong | Critical: Diagnostic band for trans (E) geometry. Cis isomers appear lower (~700 |

Technical Insight:

In solid-state (KBr pellet or ATR), the carboxylic acid exists primarily as a hydrogen-bonded dimer, broadening the O-H band significantly. If the C=O peaks merge into a single broad band at

Nuclear Magnetic Resonance (NMR)[4][5][6][7][8][9]

Objective: Establish the (E)-geometry via coupling constants and assign the regiochemistry of the aromatic rings.

Solvent Selection: DMSO-d6 is required.[4][5]

H NMR Data (400 MHz, DMSO-d6)

| Proton ( | Multiplicity | Integral | Assignment | |

| 13.10 | br s | 1H | - | -COOH (Exchangeable with |

| 8.15 | d | 2H | 8.0 | Aromatic (Acid Ring, ortho to COOH). |

| 8.05 | d | 2H | 7.5 | Aromatic (Ketone Ring, ortho to C=O). |

| 7.95 | d | 2H | 8.0 | Aromatic (Acid Ring, meta to COOH). |

| 7.92 | d | 1H | 15.6 | H- |

| 7.76 | d | 1H | 15.6 | H- |

| 7.65 | t | 1H | 7.5 | Aromatic (Ketone Ring, para). |

| 7.55 | t | 2H | 7.5 | Aromatic (Ketone Ring, meta). |

Expert Commentary on Coupling:

The coupling constant (

C NMR Data (100 MHz, DMSO-d6)

-

Carbonyls: Two distinct peaks at

189.0 (Ketone C=O) and -

Alkene:

143.5 ( -

Aromatic: Clusters in the 128-135 ppm region.

Mass Spectrometry (MS)[3][4][10][13]

Objective: Confirm molecular weight and identify characteristic fragmentation patterns for structural validation. Method: Electrospray Ionization (ESI) is preferred over Electron Impact (EI) for carboxylic acids to avoid thermal decarboxylation prior to ionization.

MS Data Summary

-

Ionization Mode: Negative Mode (ESI-) is most sensitive for the carboxylic acid.

-

Molecular Ion:

m/z. -

Positive Mode:

m/z.

Fragmentation Logic (DOT Visualization)

The fragmentation follows a Retro-Claisen or CO loss pathway.

Caption: Figure 2. Proposed ESI(+) fragmentation pathways. The benzoyl cation (m/z 105) is a signature peak for chalcones derived from acetophenone.

Experimental Protocol: Sample Preparation

To reproduce the data above, strict adherence to sample preparation is required.

NMR Preparation (Standard Operating Procedure)

-

Massing: Weigh

mg of dried 4-carboxychalcone. -

Solvation: Add

of DMSO-d6 (99.8% D).-

Note: Do not use

. The compound will suspend rather than dissolve, leading to broad, uninterpretable peaks.

-

-

Homogenization: Sonicate for 30 seconds. The solution should be clear and yellow.

-

Acquisition: Run at 298 K. Set relaxation delay (

) to 2.0s to ensure full relaxation of the carboxylic proton.

IR Preparation (KBr Pellet)

-

Ratio: Mix 1 mg sample with 100 mg spectroscopic grade KBr.

-

Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved (prevents Christiansen effect/scattering).

-

Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.

-

Background: Collect a background spectrum of pure KBr before analysis.

References

-

Synthesis & General Characterization

-

BenchChem. (2025).[1] Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation. Retrieved from

-

-

Spectroscopic Principles (Chalcones)

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [6]

-

-

NMR of Benzoic Acid Derivatives

-

IR Interpretation

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. bigbluebutton14.unisepe.com.br - Organic Chemistry Ir And Nmr Cheat Sheet [bigbluebutton14.unisepe.com.br]

- 9. youtube.com [youtube.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile and Preparation Protocols for 4-Carboxychalcone

Executive Summary

4-Carboxychalcone (C₁₆H₁₂O₃) is a bioactive chalcone derivative distinguished by a carboxylic acid moiety on the A-ring or B-ring (typically position 4). Unlike its non-ionic parent compound, chalcone, the presence of the carboxyl group introduces pH-dependent solubility behavior that is critical for experimental success.

This guide provides a standardized framework for solubilizing 4-Carboxychalcone. While the compound exhibits excellent solubility in aprotic polar solvents like DMSO, its transition into aqueous buffers (PBS) is the primary failure point in biological assays. The protocols below prioritize the prevention of "crashing out" (precipitation) upon aqueous dilution, ensuring accurate dosing in cellular and enzymatic assays.

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for troubleshooting precipitation issues.

| Property | Value | Implication for Solubility |

| Molecular Weight | 252.27 g/mol | Moderate size; kinetics of dissolution are generally fast in organic solvents. |

| LogP (Octanol/Water) | ~3.2 – 3.6 (Estimated) | Highly lipophilic. Prefers organic environments; prone to aggregation in water. |

| pKa (Carboxyl group) | ~4.2 – 4.5 | Critical: At pH 7.4 (PBS), the molecule is ionized (COO⁻), which improves solubility compared to pH < 4. However, the hydrophobic core often overrides this ionic benefit at high concentrations. |

| Appearance | Pale yellow/tan solid | Visual confirmation of dissolution is relatively easy due to color. |

Solubility Data & Solvent Selection

The following matrix summarizes the solubility limits and suitability of common solvents.

| Solvent | Solubility Rating | Estimated Limit | Primary Application |

| DMSO (Dimethyl sulfoxide) | High | > 50 mM | Preferred Stock Solvent. Excellent for long-term storage (-20°C). |

| Ethanol (100%) | Moderate | ~10 – 25 mM | Alternative stock solvent if DMSO is toxic to specific sensitive assays. |

| PBS (pH 7.4) | Low | < 100 µM* | Working Solvent Only. Direct dissolution of solid is not recommended. Requires dilution from organic stock. |

| Water (Unbuffered) | Very Low | < 10 µM | Avoid. The lack of buffering capacity may lead to local pH drops, protonating the carboxyl group and causing precipitation. |

*Note: Aqueous solubility is highly dependent on the final percentage of organic co-solvent (DMSO/Ethanol) present.

Preparation Protocols

Stock Solution Preparation (Standard: 50 mM in DMSO)

Objective: Create a stable, high-concentration master stock for long-term storage.

Materials:

-

4-Carboxychalcone solid (Store at 4°C or -20°C, desiccated).

-

Anhydrous DMSO (High Purity, ≥99.9%).

-

Vortex mixer.

-

Amber glass vials (Chalcones are light-sensitive).

Protocol:

-

Equilibration: Allow the vial of solid 4-Carboxychalcone to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Weigh approximately 12.6 mg of 4-Carboxychalcone.

-

Calculation: Calculate the volume of DMSO required for 50 mM:

(Example: 12.6 mg requires ~1.0 mL DMSO). -

Dissolution: Add the calculated volume of DMSO.

-

Agitation: Vortex vigorously for 30–60 seconds. The solution should turn clear yellow.

-

Tip: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

-

Inspection: Invert the vial and check for undissolved crystals.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Working Solution Preparation (Dilution into PBS)[1]

Objective: Dilute the stock into aqueous buffer without precipitation.

Critical Mechanism: The "Flash Dilution" method is used to prevent the formation of micro-crystals that occur during slow mixing.

Protocol (Example: 100 µM in PBS with 0.2% DMSO):

-

Preparation: Pre-warm PBS to 37°C.

-

Intermediate Dilution (Optional but Recommended):

-

Dilute the 50 mM stock 1:10 in DMSO to create a 5 mM sub-stock . This improves pipetting accuracy.

-

-

Final Dilution:

-

Place the required volume of PBS (e.g., 9.8 mL) into a tube.

-

While vortexing the PBS , slowly inject the DMSO sub-stock (e.g., 200 µL) directly into the center of the liquid vortex.

-

Do not add DMSO to the tube wall; it will create a local high-concentration zone and precipitate.

-

-

Verification: Hold the tube up to a light source. The solution should be clear. If it is cloudy or opalescent, the compound has precipitated.

-

Corrective Action: Reduce the working concentration or increase the DMSO limit if the assay permits (up to 0.5% or 1%).

-

Workflow Visualization

The following diagram illustrates the critical path from solid compound to assay-ready solution, highlighting the "Danger Zone" where precipitation is most likely.

Caption: Critical path for solubilization. The transition from DMSO Sub-Stock to PBS (Mixing) is the primary failure point requiring vigorous vortexing.

Troubleshooting & Stability

Common Failure Modes

-

Cloudiness upon PBS addition:

-

Cause: The concentration exceeds the aqueous solubility limit (likely >100 µM) or the mixing was too slow, allowing crystal nucleation.

-

Fix: Sonicate the working solution for 10 minutes. If it does not clear, filter through a 0.22 µm filter (note: this reduces actual concentration) or prepare a lower concentration.

-

-

Precipitation after 24 hours:

-

Cause: Chalcones can be thermodynamically unstable in aqueous solution over time.

-

Fix: Prepare working solutions immediately before use (fresh). Do not store diluted aqueous solutions.

-

-

pH Sensitivity:

-

Cause: If the buffer pH is < 7.0, the carboxyl group becomes protonated (neutral), drastically reducing solubility.

-

Fix: Ensure PBS is pH 7.4. For higher concentrations, a slightly more basic buffer (pH 8.0) can stabilize the compound.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3995781, 4-Carboxychalcone. Retrieved from [Link]

-

Orlikova, B., et al. (2011). Dietary chalcones with chemopreventive and chemotherapeutic potential. Genes & Nutrition, 6(2), 125–147. (Provides context on chalcone solubility and biological application). Retrieved from [Link]

-

Sánchez-Moreiras, A. M., et al. (2016). Biological activities and novel applications of chalcones.[1] Planta Daninha, 34(3).[1] (Discusses structure-activity relationships affecting solubility). Retrieved from [Link]

Sources

4-Carboxychalcone: A Technical Guide to Physicochemical Characterization and Synthesis

This technical guide details the physicochemical profile, synthesis, and characterization of 4-Carboxychalcone (specifically (E)-4-(3-oxo-3-phenylprop-1-en-1-yl)benzoic acid ), a critical scaffold in medicinal chemistry known for its potential as a xanthine oxidase inhibitor and anti-inflammatory agent.

Chemical Identity & Structural Architecture[1]

4-Carboxychalcone represents a functionalized derivative of the chalcone (1,3-diphenyl-2-propen-1-one) scaffold, incorporating a carboxylic acid moiety at the para position of the B-ring (aldehyde-derived ring). This structural modification significantly alters the solubility profile and hydrogen-bonding capacity compared to the parent chalcone, making it a valuable intermediate for prodrug design and supramolecular chemistry.

-

IUPAC Name: (E)-4-(3-oxo-3-phenylprop-1-en-1-yl)benzoic acid

-

Common Synonyms: 4-Chalconecarboxylic acid; 4-(3-Phenylacryloyl)benzoic acid (isomer dependent); 4-Carboxybenzylideneacetophenone.

-

CAS Number: 20575-40-0 (Isomer specific)

-

Molecular Formula: C₁₆H₁₂O₃

-

Molecular Weight: 252.27 g/mol

Structural Isomerism

The molecule exists primarily as the trans (E) isomer due to the thermodynamic stability of the alkene linkage, which minimizes steric hindrance between the phenyl rings.

Physicochemical Profile

The introduction of the carboxylic acid group confers acidic properties and increases polarity, necessitating specific solvent systems for processing.

| Property | Value / Characteristic | Relevance |

| Physical State | Crystalline Solid (Pale yellow to off-white) | Solid-state handling |

| Melting Point | 245 – 248 °C | Purity indicator; high thermal stability |

| pKa (Acid) | ~4.1 – 4.3 (Carboxyl group) | Ionization at physiological pH (7.[1]4) |

| LogP (Predicted) | ~3.2 | Moderate lipophilicity; membrane permeability |

| Solubility (Water) | Negligible (< 0.1 mg/mL) | Requires co-solvents for biological assays |

| Solubility (Organic) | Soluble in DMSO, DMF, hot Ethanol | Suitable for stock solution preparation |

Spectroscopic Characterization

Accurate identification relies on distinguishing the enone system and the carboxylic acid functionality.

UV-Vis Spectroscopy[3]

-

Lambda max (λmax): ~305–315 nm (Ethanol)

-

Transition:

transitions of the conjugated enone system. The carboxylic acid causes a bathochromic shift relative to unsubstituted chalcone.

Infrared (IR) Spectroscopy[3]

-

3300–2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

-

1680–1690 cm⁻¹: C=O stretch (Carboxylic acid).

-

1655–1660 cm⁻¹: C=O stretch (Enone ketone).

-

1605 cm⁻¹: C=C stretch (Alkene).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.0 (s, 1H): –COOH (Exchangeable).

-

δ 8.0–8.1 (d, 2H): Protons ortho to carbonyl in B-ring.

-

δ 7.9 (d, 2H): Protons ortho to carboxyl.

-

δ 7.8 (d, 1H, J=15.6 Hz):

-proton (Alkene). -

δ 7.6 (d, 1H, J=15.6 Hz):

-proton (Alkene). -

δ 7.4–7.6 (m, 5H): A-ring phenyl protons.

-

Note: The coupling constant (J ~15-16 Hz) confirms the (E)-configuration.

Synthetic Pathways & Reaction Mechanics

The most robust synthesis is the Claisen-Schmidt Condensation , a base-catalyzed aldol condensation followed by dehydration.

Reaction Mechanism

The reaction involves the generation of an enolate from acetophenone, which attacks the electrophilic carbonyl of 4-formylbenzoic acid.

Experimental Protocol: Synthesis of 4-Carboxychalcone

Objective: Synthesize 5.0 g of (E)-4-(3-oxo-3-phenylprop-1-en-1-yl)benzoic acid.

Reagents:

-

4-Formylbenzoic acid (Terephthalaldehydic acid): 1.0 eq

-

Acetophenone: 1.0 eq[4]

-

Potassium Hydroxide (KOH): 2.5 eq (Excess required to neutralize the acid group and catalyze reaction)

-

Ethanol (95%): Solvent

Step-by-Step Methodology:

-

Preparation: Dissolve 4-formylbenzoic acid (3.0 g, 20 mmol) and acetophenone (2.4 g, 20 mmol) in Ethanol (30 mL) in a round-bottom flask.

-

Catalysis: Prepare a solution of KOH (2.8 g, 50 mmol) in water (5 mL). Add this dropwise to the stirring ethanolic solution. Note: The solution will turn dark yellow/orange due to chalcone salt formation.

-

Reaction: Stir the mixture at Room Temperature for 12–24 hours . Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 1:1).

-

Workup: Pour the reaction mixture into crushed ice (100 g) containing HCl (10 mL). The sudden pH drop precipitates the free acid form of the chalcone.

-

Purification: Filter the pale yellow precipitate. Wash copiously with cold water to remove inorganic salts.

-

Recrystallization: Recrystallize from hot Ethanol or Ethanol/DMF mixture to obtain analytical grade crystals.

-

Yield: Typical yield is 75–85%.

Biopharmaceutical Implications

Biological Logic: NF-κB Signaling Modulation

Chalcones are electrophilic Michael acceptors.[1] They can covalently modify cysteine residues on signaling proteins, such as IKKβ, thereby inhibiting the NF-κB pathway.

Drug Development Considerations[8][9]

-

Solubility: The carboxylic acid allows for salt formation (e.g., Sodium 4-carboxychalcone), significantly improving aqueous solubility for IV formulations compared to non-ionic chalcones.

-

Prodrug Potential: The -COOH group can be esterified to improve lipophilicity for oral delivery, where it is later hydrolyzed by plasma esterases.

References

-

Synthesis of Carboxychalcones: BenchChem. Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. Link

-

Biological Activity (Xanthine Oxidase): ResearchGate. Carboxylated chalcones and related flavonoids as inhibitors of xanthine oxidase. Link

-

Spectral Data (General Chalcones): National Institutes of Health (NIH) PubChem. 4-Carboxychalcone Compound Summary. Link

-

Reaction Mechanism: Royal Society of Chemistry. Synthesis of chalcone: General Procedure and NMR Data. Link

Sources

A Senior Application Scientist's Guide to the Biological Activities of Chalcone Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones (1,3-diaryl-2-propen-1-ones) represent a critical class of natural and synthetic bioactive compounds, serving as key precursors in flavonoid biosynthesis.[1] Their characteristic α,β-unsaturated carbonyl system is a pharmacologically privileged scaffold, conferring a vast spectrum of biological activities.[2] This guide provides an in-depth technical exploration of the multifaceted therapeutic potential of chalcone derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. We will delve into the underlying mechanisms of action, elucidate structure-activity relationships (SAR), and provide validated, step-by-step experimental protocols for evaluating these activities in a research setting. This document is designed to bridge foundational knowledge with practical application, empowering researchers to effectively harness the potential of the chalcone scaffold in modern drug discovery and development.

The Chalcone Scaffold: A Foundation for Diverse Bioactivity

Chalcones are open-chain flavonoids abundant in edible plants, characterized by two aromatic rings (Ring A and Ring B) joined by a three-carbon α,β-unsaturated carbonyl system.[3] This enone moiety is the cornerstone of their biological activity, acting as a Michael acceptor, which allows for covalent interactions with nucleophilic residues (like cysteine) in key biological macromolecules.[4]

The synthetic accessibility of chalcones, primarily through the Claisen-Schmidt condensation, allows for extensive structural modification of both aromatic rings.[4][5] This versatility enables the fine-tuning of their pharmacological profiles, making them highly attractive templates for medicinal chemistry.[4]

Core Synthesis Methodology: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is the most prevalent and efficient method for synthesizing chalcones.[6] It involves an aldol condensation between an acetophenone derivative (providing Ring A) and a benzaldehyde derivative (providing Ring B) under basic or acidic catalysis.[7][8]

The causality behind this choice of reaction is its reliability and modularity. The base (e.g., NaOH or KOH) abstracts an α-hydrogen from the acetophenone to form a reactive enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of water) to yield the stable, conjugated chalcone structure.[6][7] This final dehydration step is thermodynamically favorable and drives the reaction to completion.[6]

Caption: Workflow of the Claisen-Schmidt condensation for chalcone synthesis.

Anticancer Activities: Targeting Malignant Proliferation

Chalcone derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines, including those resistant to conventional therapies.[9][10] Their anticancer efficacy stems from their ability to modulate multiple cellular targets and signaling pathways crucial for cancer cell survival and proliferation.[11]

Mechanisms of Anticancer Action

The primary anticancer mechanisms of chalcones include:

-

Induction of Apoptosis: Chalcones can trigger programmed cell death by activating the mitochondrial pathway, involving the release of cytochrome c and the subsequent activation of caspases 9 and 3.[10] Some derivatives, like flavokawain B, have been shown to increase the expression of caspase-3, a key executioner in the apoptotic cascade.[12]

-

Cell Cycle Arrest: They can halt the progression of the cell cycle, often at the G2/M or S phase, thereby preventing cancer cells from dividing.[10][11]

-

Inhibition of Tubulin Polymerization: A critical mechanism for many chalcones is their ability to interfere with microtubule dynamics by binding to tubulin. This disruption of the cytoskeleton arrests mitosis and leads to apoptotic cell death.[11]

-

Modulation of Signaling Pathways: Chalcones are known to inhibit pro-survival signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which is constitutively active in many cancers and controls the expression of genes involved in inflammation, proliferation, and survival.[4][13]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of chalcones is highly dependent on the substitution patterns on their aromatic rings.

-

Hydroxyl and Methoxyl Groups: The presence and position of hydroxyl (-OH) and methoxyl (-OCH₃) groups are critical. In silico analyses have identified that these polar groups often contribute positively to the anticancer activity.[1]

-

Halogenation: The introduction of halogen atoms (e.g., F, Cl, Br) can enhance activity, potentially by increasing lipophilicity and improving cellular uptake or by participating in specific interactions with the target protein.[4]

-

Heterocyclic Rings: Replacing one or both of the phenyl rings with heterocyclic systems (e.g., thiophene, quinoline) has yielded derivatives with significantly enhanced cytotoxicity.[11][14]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected chalcone derivatives against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.

| Chalcone Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Prenylated Chalcone 12 | MCF-7 (Breast) | 4.19 ± 1.04 | [15] |

| Prenylated Chalcone 13 | MCF-7 (Breast) | 3.30 ± 0.92 | [15] |

| Thienyl Chalcone 5 | MDA-MB-231 (Breast) | 6.15 ± 1.24 | [14] |

| Thienyl Chalcone 8 | MCF-7 (Breast) | 7.14 ± 2.10 | [14] |

| 4-Anilinoquinolinylchalcone Hybrid | Huh-7 (Liver) | 2.11 | [3] |

| 2,4-Dichlorobenzenesulfonamide Chalcone 5 | AGS (Gastric) | < 1.0 | [16] |

| 2,4-Dichlorobenzenesulfonamide Chalcone 7 | HL-60 (Leukemia) | < 1.57 | [16] |

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

This protocol provides a reliable method for assessing the effect of chalcone derivatives on cancer cell viability. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[17] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Chalcone derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chalcone derivative in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a negative control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[9][17]

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Properties: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Chalcones have demonstrated significant anti-inflammatory effects, primarily by targeting key mediators and signaling pathways in the inflammatory response.[18][19]

Mechanism of Anti-inflammatory Action

The anti-inflammatory prowess of chalcones is largely attributed to their ability to suppress the NF-κB signaling pathway .[18] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like Lipopolysaccharide, LPS) trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus.[20] Once in the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (TNF-α, IL-6).[18]

Chalcones can inhibit this cascade by preventing the degradation of IκBα, thus blocking the nuclear translocation and transcriptional activity of NF-κB.[4][13] This leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[18]

Sources

- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 2. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. praxilabs.com [praxilabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Claisen-Schmidt Condensation [cs.gordon.edu]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sysrevpharm.org [sysrevpharm.org]

- 15. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atcc.org [atcc.org]

- 18. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. gsconlinepress.com [gsconlinepress.com]

- 20. researchgate.net [researchgate.net]

Technical Guide: Natural Sources and Isolation of Chalcone Compounds

Introduction: The Chemical Scaffold & Biological Imperative

Chalcones (1,3-diaryl-2-propen-1-one) represent a privileged scaffold in medicinal chemistry.[1] Unlike their cyclized flavonoid counterparts (flavanones, flavones), chalcones possess an open-chain structure featuring two aromatic rings (A and B)[2] linked by a three-carbon

For the drug development scientist, the isolation of chalcones presents a unique paradox: they are biosynthetic intermediates often transient in nature, yet they accumulate in specific botanical reservoirs. This guide details the technical roadmap for identifying these reservoirs and executing high-purity isolation.

Biosynthetic Origins: The Phenylpropanoid Assembly Line

To isolate chalcones effectively, one must understand their biosynthetic origin. They are the initial products of the flavonoid pathway, synthesized via the phenylpropanoid pathway.[6][7][8][9]

Mechanistic Insight: The enzyme Chalcone Synthase (CHS) is the gatekeeper.[6][10] It catalyzes the Claisen condensation of one molecule of p-coumaroyl-CoA (derived from phenylalanine) with three molecules of malonyl-CoA. This reaction does not merely link the units; it cyclizes the polyketide chain to form the A-ring, leaving the characteristic open-chain chalcone structure (e.g., Naringenin chalcone) before downstream enzymes (Chalcone Isomerase, CHI) cyclize it into flavanones.

Visualization: Chalcone Biosynthesis Pathway

The following diagram illustrates the enzymatic cascade leading to chalcone formation.

Figure 1: The Phenylpropanoid Pathway focusing on the rate-limiting step catalyzed by Chalcone Synthase (CHS).

Primary Natural Sources

Chalcones are chemotaxonomically restricted. Unlike ubiquitous flavonols (e.g., quercetin), chalcones accumulate only where Chalcone Isomerase (CHI) activity is low or where specific prenylation stabilizes the open chain.

Table 1: High-Yield Botanical Sources of Chalcones

| Botanical Family | Species | Key Compound(s) | Tissue of Interest | Notes |

| Cannabaceae | Humulus lupulus (Hops) | Xanthohumol , Desmethylxanthohumol | Female Inflorescences (Cones) | Xanthohumol is the most abundant prenylated chalcone (up to 1% dry wt). |

| Fabaceae | Glycyrrhiza glabra / inflata (Licorice) | Licochalcone A , Isoliquiritigenin | Roots & Rhizomes | Rich in retro-chalcones; Licochalcone A has a unique reversed substitution pattern. |

| Apiaceae | Angelica keiskei (Ashitaba) | Xanthoangelol , 4-Hydroxyderricin | Yellow Sap / Stem | Known for prenylated chalcones with potent antidiabetic potential.[2] |

| Rosaceae | Malus domestica (Apple) | Phloretin , Phloridzin (glucoside) | Leaves, Bark, Fruit Peel | Phloridzin is the dominant dihydrochalcone glucoside.[8] |

| Solanaceae | Solanum lycopersicum (Tomato) | Naringenin Chalcone | Fruit Peel | Accumulates in the cuticle; responsible for the yellow pigment in skin. |

Technical Workflow: Extraction and Isolation

The isolation of chalcones requires a strategy that prevents the spontaneous cyclization to flavanones, which can occur under acidic conditions or high heat.

Extraction Strategy

Solvent Choice:

-

Primary Extraction: Use Methanol (MeOH) or Ethanol (EtOH) (95%).

-

Causality: These polar protic solvents penetrate the plant cell wall efficiently and solubilize both aglycones (lipophilic) and glycosides (hydrophilic).

-

-

Enrichment (Partitioning):

-

n-Hexane: Essential for defatting. Removes chlorophyll, waxes, and lipids which interfere with chromatography.

-

Ethyl Acetate (EtOAc): The "Goldilocks" solvent. It extracts the chalcone aglycones and semi-polar glycosides from the aqueous phase, leaving behind highly polar sugars and tannins.

-

Isolation Protocol: Xanthohumol from Humulus lupulus (Case Study)

This protocol is designed for high purity (>95%) isolation suitable for structural elucidation or bioassays.

Step 1: Preparation & Extraction [11]

-

Grinding: Pulverize dried hop cones to a fine powder (mesh size 40-60) to maximize surface area.

-

Maceration: Suspend powder in MeOH (1:10 w/v) at room temperature for 24 hours. Avoid reflux to prevent thermal degradation or isomerization.

-

Filtration: Vacuum filter through Whatman No. 1 paper. Evaporate solvent in vacuo at <40°C to yield Crude Extract.

Step 2: Liquid-Liquid Fractionation

-

Resuspend Crude Extract in 90% MeOH/H2O.

-

Defatting: Partition against n-Hexane (1:1 v/v) three times. Discard the hexane layer (green chlorophyll fraction).

-

Concentration: Evaporate the MeOH fraction. Resuspend in water.[12]

-

Extraction: Partition against Ethyl Acetate (3x). Collect the organic layer, dry over anhydrous Na2SO4, and evaporate. This is the Chalcone-Enriched Fraction .

Step 3: Purification (Chromatography)

-

Stationary Phase: Silica Gel 60 (0.063-0.200 mm).

-

Mobile Phase: Gradient elution using n-Hexane : Ethyl Acetate .

-

Start: 90:10 (Elutes non-polar impurities).

-

Target Elution: 70:30 to 60:40 (Xanthohumol typically elutes here).

-

Wash: 0:100 (Elutes polar glycosides).

-

-

Monitoring: TLC plates (Silica gel 60 F254).

-

Detection: UV light (254/366 nm). Chalcones appear as dark quenching spots (254 nm) or fluorescent yellow/orange spots (366 nm).

-

Spray Reagent: 10% Sulfuric acid in EtOH (heating turns chalcones deep red/orange).

-

Visualization: Isolation Workflow

Figure 2: Step-by-step fractionation and isolation workflow for lipophilic chalcones.

Structural Characterization & Validation

Once isolated, the structure must be validated. Chalcones exhibit distinct spectral fingerprints.

Nuclear Magnetic Resonance (NMR)

The hallmark of a chalcone is the

-

H NMR (Proton):

-

-H and

-

Coupling Constant (

): A large coupling constant of

-

-H and

- C NMR (Carbon):

Mass Spectrometry (MS)

-

Ionization: ESI (Electrospray Ionization) in negative mode is often preferred for phenolic chalcones.

-

Fragmentation: Look for Retro-Diels-Alder (RDA) cleavage of the C-ring.

-

Example: Cleavage of the

-bond often yields ions representing the A-ring and B-ring fragments, aiding in locating substituents (e.g., prenyl groups).

-

References

-

Pharmacological potential of natural chalcones: a recent studies and future perspective. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

-

Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential. Source: Royal Society of Chemistry (Sustainable Food Technology) URL:[Link]

-

Naturally occurring chalcones and their biological activities. Source: ResearchGate (Review Article) URL:[Link]

-

Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijhmr.com [ijhmr.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic engineering of the phenylpropanoid pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00126E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. jetir.org [jetir.org]

- 13. basjsci.edu.iq [basjsci.edu.iq]

- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]

4-Carboxychalcone IUPAC name and CAS number

[1]

Executive Summary

4-Carboxychalcone (CAS: 20118-38-1) is a functionalized aromatic ketone belonging to the chalcone (1,3-diaryl-2-propen-1-one) class.[1] Characterized by the presence of a carboxylic acid moiety on the B-ring (benzaldehyde-derived ring), this compound serves as a critical intermediate in organic synthesis and medicinal chemistry.[2] Unlike simple chalcones, the carboxylic acid group confers unique solubility profiles and provides a chemical handle for further derivatization, such as esterification or amide coupling, making it a valuable scaffold for fragment-based drug design (FBDD) and polymer crosslinking applications.

Chemical Identity & Nomenclature

Precise identification is paramount due to the potential for isomerism (e.g., 4'-carboxychalcone vs. 4-carboxychalcone). The standard "4-carboxychalcone" designation refers to the derivative where the carboxyl group is located on the phenyl ring distal to the carbonyl group (position 4 of the B-ring).

| Parameter | Specification |

| Common Name | 4-Carboxychalcone |

| Systematic IUPAC Name | 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]benzoic acid |

| CAS Registry Number | 20118-38-1 |

| Molecular Formula | C₁₆H₁₂O₃ |

| Molecular Weight | 252.27 g/mol |

| SMILES | C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |

| Appearance | Pale yellow crystalline solid |

Structural Isomerism Note

Researchers must distinguish between:

-

4-Carboxychalcone (CAS 20118-38-1): Derived from acetophenone and 4-formylbenzoic acid.

-

4'-Carboxychalcone: Derived from 4-acetylbenzoic acid and benzaldehyde.

-

This guide focuses on the CAS 20118-38-1 isomer.[1]

Synthesis & Fabrication Protocol

The most robust method for synthesizing 4-carboxychalcone is the base-catalyzed Claisen-Schmidt condensation. This pathway is preferred over acid catalysis due to the higher reactivity of the enolate intermediate formed from acetophenone.

Reaction Mechanism

The synthesis proceeds via an aldol condensation followed by dehydration. The base (typically hydroxide) deprotonates the

Figure 1: Mechanistic pathway for the Claisen-Schmidt condensation yielding 4-carboxychalcone.

Experimental Protocol

Reagents:

-

4-Formylbenzoic acid (Terephthalaldehydic acid) (1.0 eq)[3]

-

Sodium Hydroxide (NaOH) (2.5 - 3.0 eq)

-

Ethanol (95%) or Methanol[3]

-

Hydrochloric Acid (HCl) (10% aqueous)[3]

Step-by-Step Methodology:

-

Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-formylbenzoic acid (e.g., 10 mmol) in Ethanol (20 mL). Note that the acid may not fully dissolve until the base is added.

-

Base Addition: Add an aqueous solution of NaOH (30 mmol in 5 mL water) dropwise. The reaction mixture will turn clear as the carboxylic acid is converted to the soluble carboxylate salt.

-

Enolate Formation: Add Acetophenone (10 mmol) to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature (20–25°C) for 12–24 hours. The solution typically darkens (yellow/orange) indicating the formation of the conjugated system.

-

Note: Heating (60°C) can accelerate the reaction but may increase side products (Michael addition or polymerization).

-

-

Workup & Precipitation: Pour the reaction mixture into crushed ice (approx. 100 g) containing dilute HCl. The pH must be adjusted to ~2–3 to ensure protonation of the carboxylate group and precipitation of the free acid product.

-

Purification: Filter the pale yellow precipitate under vacuum. Wash copiously with cold water to remove inorganic salts. Recrystallize from Ethanol/Water or Glacial Acetic Acid to obtain analytical-grade crystals.[3]

Characterization Data

Validation of the synthesized compound should be performed using NMR spectroscopy.[5]

-

¹H NMR (DMSO-d₆, 400 MHz):

13.0 (s, 1H, -COOH), 8.15 (d, 2H, Ar-H), 8.05 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H), 7.90 (d, 1H, =CH-CO), 7.75 (d, 1H, -CH=), 7.60-7.50 (m, 3H, Ar-H). -

Key Diagnostic: The large coupling constant (

Hz) of the vinylic protons confirms the trans (

Applications & Biological Relevance

4-Carboxychalcone is not merely a synthetic end-point but a versatile scaffold.[4] Its applications span from material science to pharmacology.

Medicinal Chemistry (SAR)

The chalcone backbone is a "privileged structure" in medicinal chemistry. The addition of the 4-carboxyl group enhances water solubility compared to lipophilic chalcones and allows for specific interactions with polar residues in protein binding pockets.

Figure 2: Structure-Activity Relationship (SAR) and functional utility of the 4-carboxychalcone scaffold.

Therapeutic Potential

-

Neuroprotection: Derivatives of carboxychalcones have shown potential in mitigating oxidative stress in neuronal cells, likely via the activation of the Nrf2 pathway.

-

Antibacterial Agents: The electrophilic nature of the enone system allows it to react with nucleophilic groups on bacterial enzymes, while the carboxyl group aids in transport and solubility.

References

-

Synthesis and Characterization: Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137. Link[3]

-

Chemical Identity (PubChem): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3995781, 4-Carboxychalcone. PubChem. Link

-

Polymer Applications: Tan, L. Y., Chanthaset, N., Fadlan, A., & Ajiro, H. (2009). Cinnamate-Functionalized Poly(ester-carbonate): Synthesis and Its UV Irradiation-Induced Photo-Crosslinking.[6] Journal of Polymer Science Part A: Polymer Chemistry. Link

-

Isomer Distinction & Nomenclature: IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Link

Sources

- 1. 4-Carboxychalcone | C16H12O3 | CID 3995781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]

- 3. List of carboxylic acids - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Evaluating the In Vitro Anti-inflammatory Activity of 4-Carboxychalcone

Introduction: Targeting Inflammation with Chalcones

Inflammation is a critical biological response to harmful stimuli, but its dysregulation contributes to a multitude of chronic diseases. Macrophages are central players in the inflammatory process, and upon activation by stimuli like bacterial lipopolysaccharide (LPS), they orchestrate an inflammatory cascade.[1][2] This involves the release of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandins (e.g., PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] The production of these mediators is largely driven by the activation of intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[1][4]

Chalcones, a class of polyphenolic compounds, have garnered significant interest for their diverse biological activities, including potent anti-inflammatory and antioxidant properties.[5][6][7] 4-Carboxychalcone, a specific derivative, presents a promising scaffold for therapeutic development. This guide provides a comprehensive framework of validated, field-proven protocols to systematically evaluate the in vitro anti-inflammatory potential of 4-Carboxychalcone using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model.[8]